6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine
Description
Properties
IUPAC Name |
6-chloro-2,3-dimethylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-6(2)12-8(10-5)4-3-7(9)11-12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRWSGWOBOHHGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen-Directed Regioselectivity
In the absence of a halogen substituent, 3-aminopyridazine undergoes alkylation at the non-adjacent nitrogen, leading to undesired byproducts. Introducing a chlorine atom at the 6-position reduces the nucleophilicity of the competing nitrogen, shifting the reaction pathway toward the formation of the imidazo[1,2-b]pyridazine core. This mechanistic insight is critical for achieving yields exceeding 70% in large-scale syntheses.
Optimization of Reaction Conditions
Early protocols employed sodium bicarbonate as a base in aqueous or ethanol solutions at temperatures ranging from 60°C to 80°C. Recent optimizations advocate for polar aprotic solvents like dimethylformamide (DMF), which enhance solubility and reaction rates. For example, refluxing 3-amino-6-chloropyridazine with 2-bromo-1-(4-dimethylaminophenyl)propan-1-one in DMF for 12 hours yielded the target compound with 82% purity after recrystallization.
Formamidine Intermediate-Based Synthesis
A patent-published method (CN112321592B) describes an alternative route using N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate a formamidine intermediate, which subsequently reacts with bromoacetonitrile to form the imidazo[1,2-b]pyridazine scaffold. While originally developed for 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, this approach is adaptable to dimethyl-substituted variants.
Stepwise Reaction Mechanism
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Intermediate Formation : 3-Amino-6-chloropyridazine reacts with DMF-DMA at 50–100°C to form N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine.
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Cyclization : Bromoacetonitrile introduces the nitrile group, followed by intramolecular cyclization under elevated temperatures (50–160°C) in acetonitrile or ethanol.
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Purification : Crude products are washed with ethyl acetate and recrystallized using n-hexane/ethyl acetate (1:2) to achieve >98% purity.
Advantages and Limitations
This method reduces reaction times to 8–10 hours and eliminates the need for toxic α-bromoketones. However, scalability is hindered by the high cost of DMF-DMA and the requirement for precise pH control during workup (pH 7–9).
Alternative Pathways: Methylation and Functionalization
Post-synthetic modifications offer routes to introduce methyl groups at specific positions. For instance, 6-chloroimidazo[1,2-b]pyridazine can undergo Friedel-Crafts alkylation using methyl iodide in the presence of potassium carbonate. Alternatively, reductive methylation with paraformaldehyde and sodium borohydride selectively methylates amino groups without affecting chloro substituents.
Methylation Efficiency
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Direct Alkylation : Methyl iodide in DMF at 80°C for 6 hours achieves 65% yield but risks over-alkylation.
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Reductive Methylation : Sodium borohydride-mediated reduction after paraformaldehyde treatment improves selectivity, yielding 73% 2,3-dimethyl product.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Condensation | α-Bromoketone, NaHCO₃ | DMF, 80°C, 12h | 70–82% | 85–90% |
| Formamidine Intermediate | DMF-DMA, Bromoacetonitrile | Acetonitrile, 100°C, 10h | 77.5% | 98.5% |
| Reductive Methylation | Paraformaldehyde, NaBH₄ | Ethanol, RT, 4h | 73% | 92% |
The formamidine route offers superior purity but requires costly reagents, while condensation remains the most scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Anticancer Properties
Research has indicated that derivatives of imidazo[1,2-b]pyridazine compounds exhibit promising antimicrobial and anticancer activities. For instance, studies have shown that certain imidazo[1,2-a]pyridine analogues demonstrate significant efficacy against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . The structure-activity relationship (SAR) studies highlight that modifications to the imidazo[1,2-b]pyridazine framework can enhance its biological activity against various pathogens.
Potential in Tuberculosis Treatment
6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine has been identified as a candidate for further investigation in the treatment of MDR-TB and XDR-TB. The compound's ability to inhibit Mycobacterium tuberculosis has been demonstrated through high-throughput screening methods . The minimum inhibitory concentration (MIC) values for related compounds have shown promising results, indicating potential for development as a therapeutic agent.
Synthetic Utility
Building Block in Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to undergo various chemical transformations such as oxidation, reduction, and substitution reactions. These reactions can be facilitated using common reagents and conditions like transition metal catalysts or metal-free oxidation agents .
Intermediate for Novel Drug Development
The compound is also utilized as an intermediate in the synthesis of other pharmaceutical agents. For example, it plays a crucial role in developing anti-cancer drugs by serving as a precursor for generating novel compounds with enhanced therapeutic properties .
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₈H₈ClN₃ (for 6-chloro-2,8-dimethyl variant ).
- Stability : Stable under ambient conditions, soluble in polar organic solvents .
- Pharmacological Relevance : Demonstrated activity in kinase inhibition, anti-proliferative effects, and antimicrobial applications .
Comparison with Structural Analogues
Structural Isomers of Imidazopyridazine
The imidazopyridazine family includes three primary isomers (Fig. 2):
Imidazo[4,5-c]pyridazine (6) : Two nitrogen atoms in each ring.
Imidazo[4,5-d]pyridazine (7) : Similar to (6) but with altered nitrogen positioning.
Imidazo[1,2-b]pyridazine (8) : Shares one nitrogen atom between rings.
Key Differences :
- Synthetic Accessibility : Imidazo[1,2-b]pyridazines are more synthetically tractable due to established methods like haloacetaldehyde condensations and transition-metal-catalyzed cross-couplings .
- Pharmacological Exploration : Imidazo[1,2-b]pyridazines dominate drug discovery efforts, with reported activity against kinases (IKKβ, FLT3-ITD), acetylcholinesterase (AChE), and parasites .
Biological Activity
6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, particularly its antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the chlorination of 2,3-dimethylimidazole using agents like thionyl chloride or phosphorus pentachloride under reflux conditions in solvents such as dichloromethane or chloroform. The product is then purified through recrystallization or column chromatography.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has been evaluated against various pathogens including bacteria and fungi. The compound's mechanism involves the inhibition of specific enzymes critical for microbial survival.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, it demonstrated significant cytotoxicity against breast cancer cell lines T-47D and MDA-MB-231.
Table 2: Cytotoxicity of this compound
| Cell Line | EC50 (µM) | CC50 (µM) |
|---|---|---|
| T-47D | 5.0 | >100 |
| MDA-MB-231 | 4.5 | >100 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can inhibit the activity of key enzymes involved in metabolic pathways and signal transduction. This inhibition can lead to disrupted cellular processes such as proliferation and apoptosis.
Enzyme Inhibition
The compound has shown to inhibit enzymes like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The binding affinity of this compound to CDK2 was confirmed through in silico studies, suggesting potential for development as an anticancer agent targeting this pathway .
Case Studies
In a recent study focusing on the compound's effects on Leishmania species, it was found that despite good in vitro activity against the trypomastigote form of Trypanosoma brucei, the compound exhibited poor solubility in culture media which limited its practical application . This highlights the need for further modifications to enhance bioavailability and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
